Methyl 3-bromofuro[3,2-b]pyridine-5-carboxylate Methyl 3-bromofuro[3,2-b]pyridine-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17427667
InChI: InChI=1S/C9H6BrNO3/c1-13-9(12)6-2-3-7-8(11-6)5(10)4-14-7/h2-4H,1H3
SMILES:
Molecular Formula: C9H6BrNO3
Molecular Weight: 256.05 g/mol

Methyl 3-bromofuro[3,2-b]pyridine-5-carboxylate

CAS No.:

Cat. No.: VC17427667

Molecular Formula: C9H6BrNO3

Molecular Weight: 256.05 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-bromofuro[3,2-b]pyridine-5-carboxylate -

Specification

Molecular Formula C9H6BrNO3
Molecular Weight 256.05 g/mol
IUPAC Name methyl 3-bromofuro[3,2-b]pyridine-5-carboxylate
Standard InChI InChI=1S/C9H6BrNO3/c1-13-9(12)6-2-3-7-8(11-6)5(10)4-14-7/h2-4H,1H3
Standard InChI Key VWLBUDIZXVBILY-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=NC2=C(C=C1)OC=C2Br

Introduction

Structural Characteristics and Molecular Identity

Methyl 3-bromofuro[3,2-b]pyridine-5-carboxylate belongs to the class of fused heterocyclic compounds, combining a furan ring (oxygen-containing) and a pyridine ring (nitrogen-containing). The bromine substitution at the 3-position and the methyl ester at the 5-position introduce steric and electronic effects that influence reactivity and intermolecular interactions .

Table 1: Molecular Identifiers

PropertyValueSource
CAS Number224318-39-2
Molecular FormulaC₉H₆BrNO₃
Molecular Weight256.05 g/mol
IUPAC NameMethyl 3-bromofuro[3,2-b]pyridine-5-carboxylate
SMILESCOC(=O)C1=NC2=C(C=C1)OC=C2Br
InChIKeyVWLBUDIZXVBILY-UHFFFAOYSA-N

The compound’s fused ring system confers rigidity, while the bromine atom enhances electrophilic substitution potential. The methyl ester group improves solubility in organic solvents, facilitating its use in synthetic workflows .

Synthetic Pathways and Optimization

The synthesis of Methyl 3-bromofuro[3,2-b]pyridine-5-carboxylate typically involves multi-step strategies to construct the furopyridine core, followed by functionalization.

Core Ring Formation

The furo[3,2-b]pyridine scaffold can be assembled via cyclization reactions. For example, a Knoevenagel condensation between a furan derivative and a pyridine precursor may yield the fused ring system. Alternatively, transition metal-catalyzed cyclizations, such as palladium-mediated cross-couplings, offer efficient routes .

Bromination and Esterification

Bromination at the 3-position is achieved using electrophilic brominating agents (e.g., NBS or Br₂ in the presence of Lewis acids). Subsequent esterification of the carboxylic acid intermediate with methanol under acidic conditions introduces the methyl ester group .

Palladium-Catalyzed Modifications

Recent advances in palladium catalysis, such as those detailed in the synthesis of sulfonyl fluorides , suggest potential adaptations for introducing sulfone or other functional groups to the furopyridine framework, expanding its utility in medicinal chemistry.

Physicochemical Properties

Experimental data for Methyl 3-bromofuro[3,2-b]pyridine-5-carboxylate are sparse, but analogous compounds provide insights:

Table 2: Comparative Physicochemical Data

PropertyMethyl 3-Bromofuro[3,2-b]pyridine-5-carboxylateMethyl Furo[2,3-c]pyridine-5-carboxylate
Density (g/cm³)1.3–1.5 (estimated)1.3 ± 0.1
Boiling Point (°C)300–310 (estimated)300.5 ± 22.0
Flash Point (°C)135–140 (estimated)135.5 ± 22.3
LogP1.2–1.5 (predicted)0.96

The bromine atom increases molecular weight and polarizability compared to non-halogenated analogs, affecting solubility and chromatographic behavior .

Applications in Research and Industry

Medicinal Chemistry

As a heterocyclic intermediate, this compound is valuable in constructing pharmacophores for kinase inhibitors or antimicrobial agents. The bromine atom serves as a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or alkyl groups .

Material Science

The fused aromatic system may contribute to electronic materials, such as organic semiconductors, due to its conjugated π-system and potential for charge transport .

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